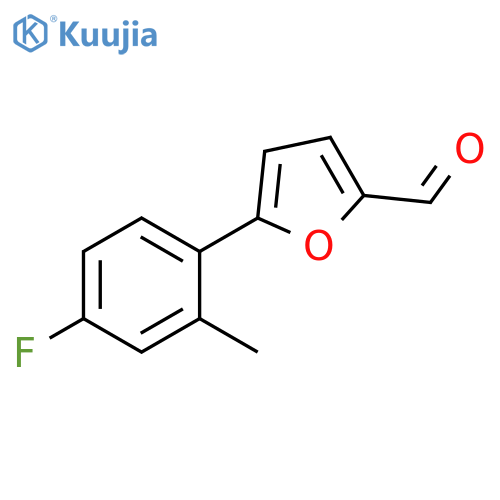

Cas no 1001010-58-7 (5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde)

1001010-58-7 structure

商品名:5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(4-Fluoro-2-methyl-phenyl)-furan-2-carbaldehyde

- 2-Furancarboxaldehyde, 5-(4-fluoro-2-methylphenyl)-

- 5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde

- 1001010-58-7

- G48733

- CS-0261297

- Z385049158

- BQB01058

- EN300-78072

- SCHEMBL3037013

-

- インチ: 1S/C12H9FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3

- InChIKey: WHPBRMRCALRNKG-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CC=C(F)C=C2C)=CC=C1C=O

計算された属性

- せいみつぶんしりょう: 204.058658g/mol

- どういたいしつりょう: 204.058658g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 204.2g/mol

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 30.2Ų

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78072-0.05g |

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 95.0% | 0.05g |

$101.0 | 2025-02-22 | |

| Enamine | EN300-78072-1.0g |

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 95.0% | 1.0g |

$528.0 | 2025-02-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085365-1g |

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 98% | 1g |

¥2263.0 | 2023-04-06 | |

| TRC | B436358-50mg |

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 50mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B436358-250mg |

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 250mg |

$ 365.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2737-10G |

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 95% | 10g |

¥ 10,170.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2737-1G |

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 95% | 1g |

¥ 2,263.00 | 2023-03-30 | |

| Aaron | AR01AJ9E-100mg |

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 95% | 100mg |

$234.00 | 2025-02-09 | |

| Aaron | AR01AJ9E-250mg |

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 95% | 250mg |

$322.00 | 2025-02-09 | |

| Aaron | AR01AJ9E-2.5g |

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde |

1001010-58-7 | 95% | 2.5g |

$1447.00 | 2025-02-09 |

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

1001010-58-7 (5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde) 関連製品

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 4964-69-6(5-Chloroquinaldine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1001010-58-7)5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):318.0